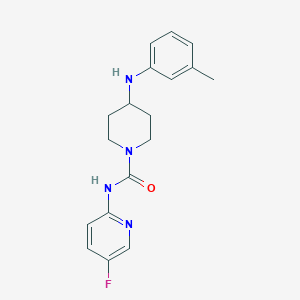
N-(5-fluoropyridin-2-yl)-4-(3-methylanilino)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-fluoropyridin-2-yl)-4-(3-methylanilino)piperidine-1-carboxamide, also known as FP1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. FP1 is a piperidine-based molecule that has been shown to exhibit promising biological activity in a range of in vitro and in vivo studies. In
作用机制
The mechanism of action of N-(5-fluoropyridin-2-yl)-4-(3-methylanilino)piperidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of key signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in the regulation of cell growth and proliferation. This compound has also been shown to modulate the activity of G protein-coupled receptors and ion channels, which are involved in the regulation of a range of physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to modulate the activity of key signaling pathways that are involved in the regulation of cell growth and proliferation. In addition, this compound has been shown to exhibit promising activity against a range of other diseases, including inflammation and neurodegenerative disorders.
实验室实验的优点和局限性
N-(5-fluoropyridin-2-yl)-4-(3-methylanilino)piperidine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal tool for studying the activity of key signaling pathways. However, this compound also has some limitations, including its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
未来方向
There are several future directions for the scientific research on N-(5-fluoropyridin-2-yl)-4-(3-methylanilino)piperidine-1-carboxamide. One potential direction is to further explore the mechanism of action of this compound, with the aim of identifying new targets and developing more potent and selective derivatives. Another direction is to investigate the potential applications of this compound in the treatment of other diseases, such as inflammation and neurodegenerative disorders. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
合成方法
N-(5-fluoropyridin-2-yl)-4-(3-methylanilino)piperidine-1-carboxamide can be synthesized using a multi-step process that involves the coupling of 5-fluoropyridin-2-amine with 3-methylaniline to form 5-fluoropyridin-2-yl-3-methylaniline. This intermediate is then reacted with piperidine-1-carboxylic acid to produce this compound. The synthesis method of this compound has been optimized to ensure high yield and purity of the final product.
科学研究应用
N-(5-fluoropyridin-2-yl)-4-(3-methylanilino)piperidine-1-carboxamide has shown potential in a range of scientific research applications, including drug discovery and development. This compound has been shown to exhibit biological activity against a range of targets, including protein kinases, G protein-coupled receptors, and ion channels. This compound has also been shown to exhibit promising anticancer activity in preclinical studies.
属性
IUPAC Name |
N-(5-fluoropyridin-2-yl)-4-(3-methylanilino)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c1-13-3-2-4-16(11-13)21-15-7-9-23(10-8-15)18(24)22-17-6-5-14(19)12-20-17/h2-6,11-12,15,21H,7-10H2,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNOXXUSPBNLJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCN(CC2)C(=O)NC3=NC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-dimethyl-2-[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7662022.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(1-propan-2-ylpyrrol-2-yl)methanone](/img/structure/B7662027.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-propan-2-yl-1,2-oxazol-3-yl)methanone](/img/structure/B7662040.png)

![1-[2-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B7662045.png)
![N-[3-chloro-2-(methoxymethyl)phenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7662052.png)
![[4-(4-Fluorophenyl)-5-methylthiophen-2-yl]-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7662054.png)
![4-[4-[(4-Methyl-2,3-dihydroindol-1-yl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7662059.png)
![N'-[(3,5-dimethylphenyl)-pyridin-3-ylmethyl]-N'-ethyl-N-methylpropanediamide](/img/structure/B7662067.png)
![2-(4-chlorophenyl)-N-[4-(dimethylamino)pyrimidin-5-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7662074.png)
![(4,4-difluorocyclohexyl)-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B7662082.png)
![(2-Fluoro-6-hydroxyphenyl)-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7662089.png)
![Ethyl 3-[ethyl-(5-phenyl-1,2-oxazole-3-carbonyl)amino]benzoate](/img/structure/B7662095.png)
![4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B7662100.png)
